4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.:
Cat. No.: VC16551930
Molecular Formula: C12H17BN2O4
Molecular Weight: 264.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17BN2O4 |
|---|---|
| Molecular Weight | 264.09 g/mol |
| IUPAC Name | 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,14H2,1-4H3 |
| Standard InChI Key | YNZDQUHXXDPKQB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group is positioned para to the nitro group and meta to the amino group, creating a sterically hindered environment that influences its reactivity . The IUPAC name, 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, precisely describes this arrangement .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1351337-48-8 | |
| Molecular Formula | C₁₂H₁₇BN₂O₄ | |
| Molecular Weight | 264.09 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)N+[O-] | |
| InChIKey | YNZDQUHXXDPKQB-UHFFFAOYSA-N |
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Miyaura borylation, where a halogenated nitroaniline precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For example, 2-iodo-4-nitroaniline undergoes cross-coupling with pinacolborane to yield the target compound. Alternative methods may involve transesterification of arylboronic acids with pinacol .
| Supplier | Purity | Form | Catalog Number |
|---|---|---|---|
| TCI America | ≥98.0% | Crystalline Powder | N08241G |
| Shanghai Amico Chemicals | ≥95% | Powder | Custom |
| Suzhou Rovathin | ≥97% | Solid | RO-1421322 |
Scalability and Challenges
Industrial production faces challenges in minimizing byproducts such as dehalogenated intermediates or over-borylated species. Optimized conditions (e.g., 60–80°C, inert atmosphere) improve yields to >85% . The crystalline form (melting point: 171°C) facilitates purification via recrystallization .
Applications in Research and Industry
Pharmaceutical Intermediates
The boronic ester group enables participation in Suzuki-Miyaura couplings, a cornerstone of drug discovery. For instance, it serves as a building block for kinase inhibitors and protease-targeting agents . The nitro group can be reduced to an amine for further functionalization, enhancing its utility in multi-step syntheses .
Materials Science
In polymer chemistry, the compound acts as a cross-linker or monomer in boronate ester-linked networks. These materials exhibit stimuli-responsive behavior, making them suitable for self-healing coatings or sensors . A recent study demonstrated its incorporation into conjugated polymers for organic light-emitting diodes (OLEDs) .
Environmental and Analytical Applications
As a fluorescent probe precursor, the nitro group’s electron-withdrawing nature shifts emission wavelengths, enabling detection of metal ions or biomolecules . Additionally, its boronate moiety binds diols, aiding in sugar sensing or pollutant detection .
Future Directions and Research Opportunities
Drug Delivery Systems
The boronate ester’s pH-sensitive cleavage could be exploited for targeted drug release in acidic tumor microenvironments . Conjugating the compound to antibodies or nanoparticles may enhance specificity .
Advanced Materials
Research is needed to explore its role in dynamic covalent polymers, which reorganize in response to external stimuli . Additionally, incorporating the nitro group into redox-active frameworks may yield novel battery materials .
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